molecular formula C16H20F4O4 B8453752 Benzoic acid, 2-fluoro-4-hydroxy-, 6-ethoxy-1-(trifluoromethyl)hexyl ester CAS No. 193089-91-7

Benzoic acid, 2-fluoro-4-hydroxy-, 6-ethoxy-1-(trifluoromethyl)hexyl ester

Cat. No. B8453752
M. Wt: 352.32 g/mol
InChI Key: WFYHVWOKBFUUNE-UHFFFAOYSA-N
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Patent
US05756816

Procedure details

A reactor was charged with 1 g of 4-acetoxy-1-(1-methylheptyloxycarbonyl)benzene (formula (1); X=H, m=0, n=6), 15 ml of toluene and 0.55 g of a methanol solution containing 40 wt% methylamine, and the mixture is stirred at room temperature for 3 hours. After the reaction, the reaction mixture was washed with a 4 wt % hydrochloric acid aqueous solution and then with water to separate an organic layer from the solution. The organic layer was dried over anhydrous sodium sulfate, and then, the solvent is distilled off to give 4-hydroxy-1-(1-methylheptyloxycarbonyl)benzene (formula (2); X=H, m=0, n=6). This product was dissolved in acetone and analyzed by gas chromatography to show no presence of methylacetamide (CH3 CONHCH3).
Name
4-acetoxy-1-(1-methylheptyloxycarbonyl)benzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH:14]([C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])=[O:12])=[C:7]([F:27])[CH:6]=1)(=O)C.C1(C)C=CC=CC=1.CN>CO>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH:14]([C:23]([F:24])([F:25])[F:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])=[O:12])=[C:7]([F:27])[CH:6]=1

Inputs

Step One
Name
4-acetoxy-1-(1-methylheptyloxycarbonyl)benzene
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)C(=O)OC(CCCCCOCC)C(F)(F)F)F
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.55 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with a 4 wt % hydrochloric acid aqueous solution
CUSTOM
Type
CUSTOM
Details
with water to separate an organic layer from the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C(=O)OC(CCCCCOCC)C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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